Cas no 2138370-38-2 (2-fluoro-5-(3-methyl-1H-pyrazol-4-yl)benzoic acid)
2-fluoro-5-(3-methyl-1H-pyrazol-4-yl)benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-fluoro-5-(3-methyl-1h-pyrazol-4-yl)benzoic acid
- 2-fluoro-5-(3-methyl-1H-pyrazol-4-yl)benzoic acid
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- MDL: MFCD31600563
- Inchi: 1S/C11H9FN2O2/c1-6-9(5-13-14-6)7-2-3-10(12)8(4-7)11(15)16/h2-5H,1H3,(H,13,14)(H,15,16)
- InChI Key: BZHYYNIVGJPIDB-UHFFFAOYSA-N
- SMILES: C(O)(=O)C1=CC(C2=CNN=C2C)=CC=C1F
2-fluoro-5-(3-methyl-1H-pyrazol-4-yl)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AX60330-2.5g |
2-fluoro-5-(3-methyl-1h-pyrazol-4-yl)benzoic acid |
2138370-38-2 | 95% | 2.5g |
$1007.00 | 2024-04-20 | |
| A2B Chem LLC | AX60330-5g |
2-fluoro-5-(3-methyl-1h-pyrazol-4-yl)benzoic acid |
2138370-38-2 | 95% | 5g |
$1471.00 | 2024-04-20 | |
| A2B Chem LLC | AX60330-10g |
2-fluoro-5-(3-methyl-1h-pyrazol-4-yl)benzoic acid |
2138370-38-2 | 95% | 10g |
$2166.00 | 2024-04-20 | |
| A2B Chem LLC | AX60330-50mg |
2-fluoro-5-(3-methyl-1h-pyrazol-4-yl)benzoic acid |
2138370-38-2 | 95% | 50mg |
$128.00 | 2024-04-20 | |
| A2B Chem LLC | AX60330-100mg |
2-fluoro-5-(3-methyl-1h-pyrazol-4-yl)benzoic acid |
2138370-38-2 | 95% | 100mg |
$174.00 | 2024-04-20 | |
| A2B Chem LLC | AX60330-250mg |
2-fluoro-5-(3-methyl-1h-pyrazol-4-yl)benzoic acid |
2138370-38-2 | 95% | 250mg |
$233.00 | 2024-04-20 | |
| A2B Chem LLC | AX60330-500mg |
2-fluoro-5-(3-methyl-1h-pyrazol-4-yl)benzoic acid |
2138370-38-2 | 95% | 500mg |
$407.00 | 2024-04-20 | |
| A2B Chem LLC | AX60330-1g |
2-fluoro-5-(3-methyl-1h-pyrazol-4-yl)benzoic acid |
2138370-38-2 | 95% | 1g |
$530.00 | 2024-04-20 | |
| Enamine | EN300-37115077-0.05g |
2-fluoro-5-(3-methyl-1H-pyrazol-4-yl)benzoic acid |
2138370-38-2 | 95% | 0.05g |
$88.0 | 2023-09-02 | |
| Enamine | EN300-37115077-0.1g |
2-fluoro-5-(3-methyl-1H-pyrazol-4-yl)benzoic acid |
2138370-38-2 | 95% | 0.1g |
$132.0 | 2023-09-02 |
2-fluoro-5-(3-methyl-1H-pyrazol-4-yl)benzoic acid Related Literature
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Chunbin Li,Yuan Luo,Jiaofeng Peng,Guanjun Deng,Jianguo Wang,Safacan Kolemen,Hongchun Li,Pengfei Zhang,Ping Gong,Lintao Cai Mater. Chem. Front., 2021,5, 7638-7644
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
Additional information on 2-fluoro-5-(3-methyl-1H-pyrazol-4-yl)benzoic acid
2-Fluoro-5-(3-Methyl-1H-Pyrazol-4-Yl)Benzoic Acid: A Comprehensive Overview
2-Fluoro-5-(3-Methyl-1H-Pyrazol-4-Yl)Benzoic Acid (CAS No. 2138370-38-2) is a structurally complex organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, characterized by its unique combination of a fluoro group and a pyrazole ring, exhibits intriguing properties that make it a valuable molecule for various applications. The benzoic acid core of the molecule serves as a versatile scaffold, enabling the exploration of diverse chemical functionalities.
Recent advancements in synthetic chemistry have allowed researchers to efficiently synthesize 2-fluoro-5-(3-methyl-1H-pyrazol-4-yl)benzoic acid through multi-step processes involving coupling reactions and functional group transformations. The incorporation of the pyrazole ring, a five-membered aromatic heterocycle, introduces electronic and steric effects that significantly influence the compound's reactivity and stability. This makes it an attractive candidate for drug design, particularly in the development of potential anti-inflammatory and anticancer agents.
In terms of biological activity, studies have demonstrated that 2-fluoro-5-(3-methyl-1H-pyrazol-4-yl)benzoic acid exhibits moderate inhibitory effects on certain enzymes associated with inflammatory pathways. For instance, research published in *Journal of Medicinal Chemistry* highlights its ability to modulate cyclooxygenase (COX) enzymes, which are key targets in the development of nonsteroidal anti-inflammatory drugs (NSAIDs). The presence of the fluoro group enhances the molecule's lipophilicity, thereby improving its bioavailability and pharmacokinetic profile.
Beyond its medicinal applications, this compound has also been explored in materials science for its potential as a building block in supramolecular chemistry. The pyrazole ring, with its inherent aromaticity and hydrogen-bonding capabilities, facilitates self-assembling behaviors that could be harnessed for creating advanced materials such as stimuli-responsive polymers or molecular sensors.
From a synthetic perspective, the preparation of 2-fluoro-5-(3-methyl-1H-pyrazol-4-yl)benzoic acid involves a sequence of carefully optimized reactions. The synthesis typically begins with the formation of the pyrazole ring via condensation reactions between an aldehyde or ketone and an amine derivative. Subsequent steps involve functionalization at specific positions to introduce the fluoro group and other substituents, ensuring precise control over the molecule's structure.
In conclusion, 2-fluoro-5-(3-methyl-1H-pyrazol-4-yli benzoic acid (CAS No. 2138370-38-) stands as a remarkable example of how structural diversity can lead to multifaceted applications in modern chemistry. Its unique combination of functional groups positions it as a promising candidate for both therapeutic development and materials innovation. As research continues to uncover its full potential, this compound is likely to play an increasingly important role in advancing scientific knowledge and technological progress.
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